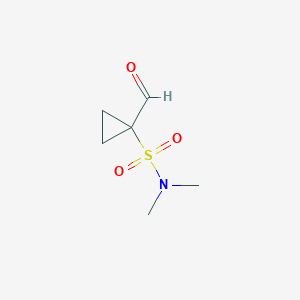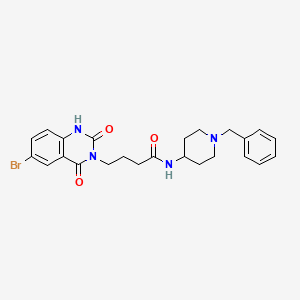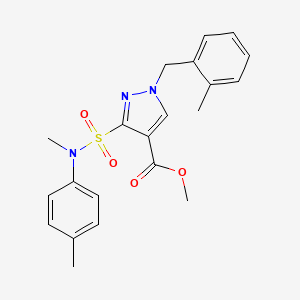![molecular formula C18H21NO4 B2729955 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid CAS No. 879329-73-4](/img/structure/B2729955.png)
4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid (ECMPPB) is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research areas. ECMPPB has a unique structure, with a pyrrol ring connected to a butanoic acid group. Its structure is similar to that of other compounds in the pyrrol family, such as pyrrolidine and pyrrolidone. ECMPPB is a versatile compound with a wide range of potential applications in laboratory experiments, drug development, and other scientific research areas.
Applications De Recherche Scientifique
4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid has been studied for its potential applications in a variety of scientific research areas. For example, it has been used as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. Additionally, 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid has been used as a substrate for the synthesis of peptides, such as peptide hormones and peptide drugs. Furthermore, 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid has been studied for its potential role in the synthesis of other compounds, such as arylalkylpyrrolidines, which are used in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid is not fully understood. However, it is believed that 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid acts as an inhibitor of FAAH, an enzyme involved in the metabolism of endocannabinoids. In particular, 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid binds to the active site of FAAH, preventing it from breaking down endocannabinoids. This inhibition of FAAH activity leads to an increase in the levels of endocannabinoids in the body, which can have a variety of effects on the body, such as reducing inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid are not fully understood. However, it is believed that 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid can have a variety of effects on the body, including reducing inflammation and pain, as well as modulating the immune system. Additionally, 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid has been studied for its potential role in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid in laboratory experiments has several advantages. 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid is a relatively stable compound, making it easy to store and handle. Additionally, 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid is a versatile compound, with a wide range of potential applications in laboratory experiments. However, there are also some limitations to the use of 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid in laboratory experiments. For example, 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid is a relatively expensive compound, making it difficult to obtain in large quantities. Additionally, 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid is a complex compound, making it difficult to synthesize in the laboratory.
Orientations Futures
There are several potential future directions for the use of 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid in scientific research. For example, 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid could be studied further for its potential applications in the synthesis of pharmaceuticals. Additionally, 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid could be studied further for its potential role in the treatment of neurological disorders. Furthermore, 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid could be studied further for its potential role in modulating the immune system. Finally, 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid could be studied further for its potential role in reducing inflammation and pain.
Méthodes De Synthèse
The synthesis of 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid is typically accomplished through a two-step process. The first step involves the reaction of ethyl chloroformate with a primary amine, such as 2-methylpiperazine, to form the ethoxycarbonyl derivative. The second step involves the reaction of the ethoxycarbonyl derivative with phenylmagnesium bromide to form the pyrrol ring. The final product is the 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid compound.
Propriétés
IUPAC Name |
4-(3-ethoxycarbonyl-2-methyl-5-phenylpyrrol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-3-23-18(22)15-12-16(14-8-5-4-6-9-14)19(13(15)2)11-7-10-17(20)21/h4-6,8-9,12H,3,7,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRNFMBTPIPBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)CCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((3-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2729873.png)

![(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid](/img/structure/B2729876.png)
![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenethylbenzenesulfonamide](/img/structure/B2729877.png)


![[Methyl(thien-2-ylsulfonyl)amino]acetic acid](/img/structure/B2729884.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2729886.png)
![7-hydroxy-5-oxo-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2729887.png)

![ethyl 4-[2-(benzylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2729891.png)
